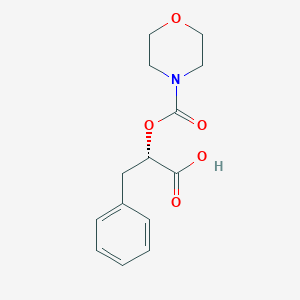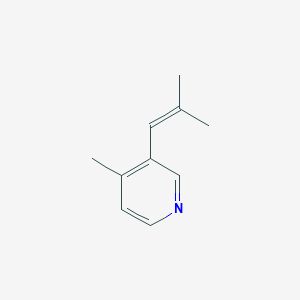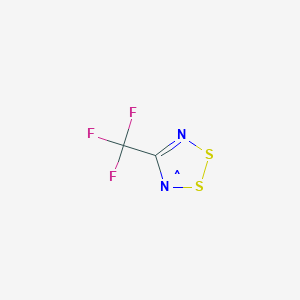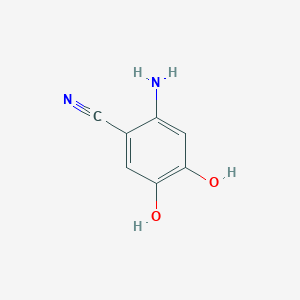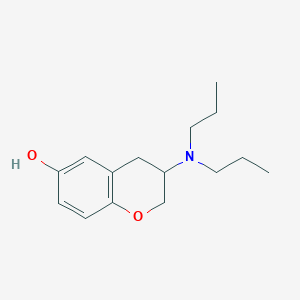
3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol, also known as DPDP, is a synthetic compound that belongs to the class of benzopyran derivatives. It is a potent and selective agonist of the sigma-1 receptor, a transmembrane protein that is involved in various physiological processes, including neurotransmission, ion channel regulation, and cellular signaling. DPDP has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience, pharmacology, and drug discovery.
作用機序
3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol acts as a selective agonist of the sigma-1 receptor, which is a transmembrane protein that is located in various regions of the brain and other tissues. Upon binding to the sigma-1 receptor, 3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. The exact mechanism by which 3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol activates the sigma-1 receptor is not fully understood, but it is thought to involve the modulation of ion channels, neurotransmitter release, and other cellular processes.
Biochemical and Physiological Effects:
3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channels, neurotransmitter release, and cellular signaling pathways. In particular, 3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol has been shown to increase the release of dopamine and other neurotransmitters in the brain, leading to increased activity in various regions of the brain. 3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol has also been shown to modulate the activity of ion channels, including calcium and potassium channels, leading to changes in cellular excitability and signaling.
実験室実験の利点と制限
3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol has several advantages for use in laboratory experiments. It is a potent and selective agonist of the sigma-1 receptor, making it a valuable tool for studying the role of this receptor in various biological processes. It is also relatively easy to synthesize and can be obtained in large quantities for use in experiments. However, there are also some limitations to the use of 3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol in laboratory experiments. For example, it is not a natural compound and may not accurately reflect the activity of endogenous ligands for the sigma-1 receptor. Additionally, its effects may be influenced by other cellular and environmental factors, making it important to carefully control experimental conditions.
将来の方向性
There are several potential future directions for research on 3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol and the sigma-1 receptor. One area of interest is the development of new drugs that target the sigma-1 receptor for the treatment of various neurological and psychiatric disorders. Another area of interest is the role of the sigma-1 receptor in various cellular processes, including autophagy and protein folding. Further research in these areas could lead to a better understanding of the physiological and pathological functions of the sigma-1 receptor, as well as the development of new therapeutic strategies.
合成法
3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol can be synthesized through a multi-step process involving the condensation of 2,3,4,5-tetrahydro-1-benzopyran-6-carboxaldehyde with dipropylamine in the presence of a catalyst, followed by reduction and purification steps. The synthesis of 3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol is relatively straightforward and can be performed in a laboratory setting using standard organic chemistry techniques.
科学的研究の応用
3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol has been used extensively in scientific research for its ability to selectively activate the sigma-1 receptor. The sigma-1 receptor is involved in a wide range of physiological processes, including the regulation of ion channels, neurotransmitter release, and cellular signaling pathways. By selectively activating this receptor, 3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol has been shown to modulate various cellular functions and signaling pathways, making it a valuable tool for studying the role of the sigma-1 receptor in various biological processes.
特性
CAS番号 |
116005-04-0 |
|---|---|
製品名 |
3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol |
分子式 |
C15H23NO2 |
分子量 |
249.35 g/mol |
IUPAC名 |
3-(dipropylamino)-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C15H23NO2/c1-3-7-16(8-4-2)13-9-12-10-14(17)5-6-15(12)18-11-13/h5-6,10,13,17H,3-4,7-9,11H2,1-2H3 |
InChIキー |
COYBCQFIVNQGKW-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CC2=C(C=CC(=C2)O)OC1 |
正規SMILES |
CCCN(CCC)C1CC2=C(C=CC(=C2)O)OC1 |
関連するCAS |
112460-73-8 (hydrobromide) |
同義語 |
6-HDDPB 6-hydroxy-3,4-dihydro-3-(dipropylamino)-2H-1-benzopyran 6-hydroxy-3,4-dihydro-3-(dipropylamino)-2H-1-benzopyran hydrobromide dipropyl-6-hydroxy-3-chromanamine DP-6OH-3CA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




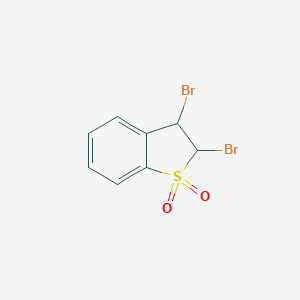
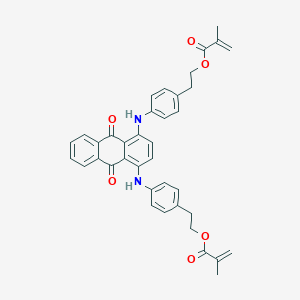
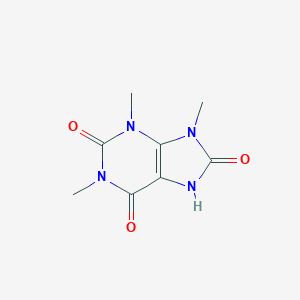
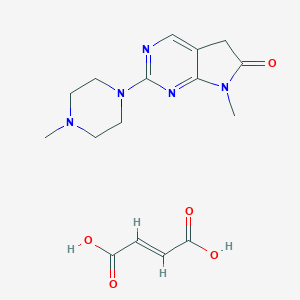
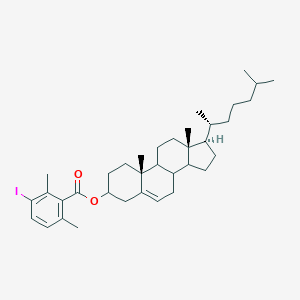
![2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid](/img/structure/B55774.png)
![8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI)](/img/structure/B55777.png)
